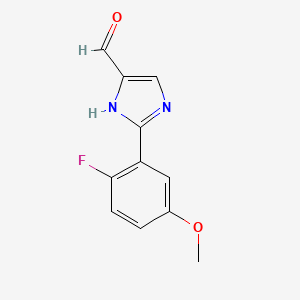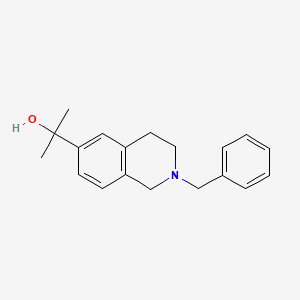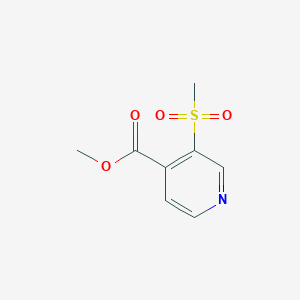
Methyl 3-(methylsulfonyl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(methylsulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinate ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Esterification Method:
-
Sulfonylation Method:
Industrial Production Methods:
- The industrial production of methyl 3-(methylsulfonyl)isonicotinate typically involves large-scale esterification and sulfonylation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in anhydrous solvents such as tetrahydrofuran.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Products: Substitution reactions can lead to the formation of various substituted isonicotinates.
科学研究应用
Chemistry:
- Methyl 3-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine:
- This compound is investigated for its role in drug delivery systems. It is used to enhance the solubility and bioavailability of poorly soluble drugs .
Industry:
作用机制
The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .
相似化合物的比较
-
Methyl isonicotinate:
-
Methyl nicotinate:
-
Methyl 4-(methylsulfonyl)benzoate:
Uniqueness:
- Methyl 3-(methylsulfonyl)isonicotinate is unique due to the presence of both the isonicotinate and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
属性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC 名称 |
methyl 3-methylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3 |
InChI 键 |
FGEGUXXHDAYGHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


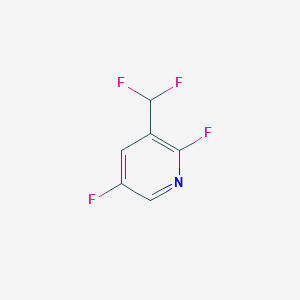

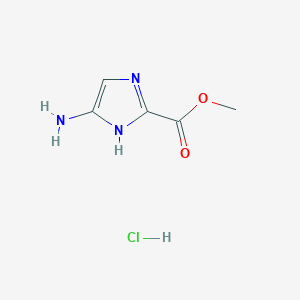
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
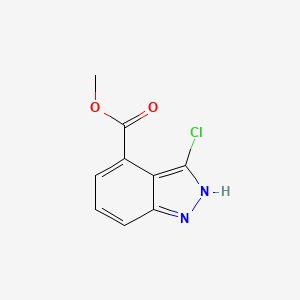
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)

![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
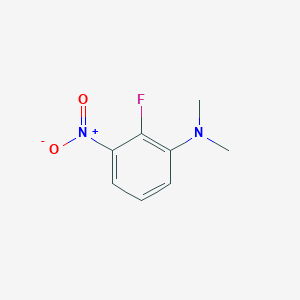
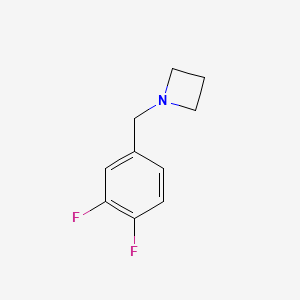
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
